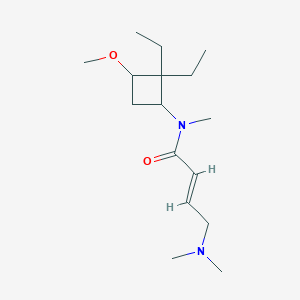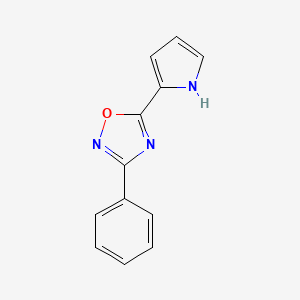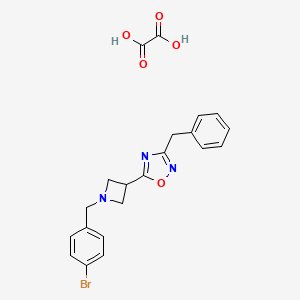
(4R,5S)-4-(aminomethyl)-1-ethyl-5-pyridin-3-ylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5S)-4-(aminomethyl)-1-ethyl-5-pyridin-3-ylpyrrolidin-2-one, also known as JNJ-40411813, is a novel and potent inhibitor of the histamine H3 receptor. It has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and ADHD.
Aplicaciones Científicas De Investigación
Complexation of Metal Ions
A study by Matczak-Jon et al. (2010) explored the solution properties of a series of aminomethane-1,1-diphosphonic acids and related compounds with pyridyl and other aromatic side chains. These compounds, including variations similar to the chemical , demonstrated a strong tendency to form protonated multinuclear complexes with metal ions like Zn(II), Mg(II), and Ca(II). This finding is crucial for understanding the aggregational properties and complex-formation equilibria of such compounds in solution (Matczak-Jon et al., 2010).
Antimicrobial Activity
The synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, as studied by Bayrak et al. (2009), involved a compound structurally related to the one . These compounds exhibited significant antimicrobial activity, highlighting the potential of such chemical structures in developing new antimicrobial agents (Bayrak et al., 2009).
Pyrrole and Pyrrolidine Derivatives
Anderson and Liu (2000) discussed pyrrole and pyrrolidine derivatives, emphasizing their importance in biological molecules like heme and chlorophyll. Pyrrolidine derivatives, which are structurally similar to the chemical , are used as intermediates, wetting agents, and solvents, and are known for their relatively low toxicity (Anderson & Liu, 2000).
Synthesis and Bioactivities of 4-Amino Derivatives
Liu et al. (2014) investigated the synthesis and potential bioactivities of 4-amino tetramic acid derivatives. They tested these compounds for various biological activities, including herbicidal, fungicidal, insecticidal, and antitumor properties. This research suggests the potential of 4-amino derivatives, structurally related to the compound , in various biological applications (Liu et al., 2014).
Binding of CO2 in Rhenium(I) Triscarbonyl Compounds
Stichauer et al. (2017) described rhenium(I) triscarbonyl compounds with ligands similar to (4R,5S)-4-(aminomethyl)-1-ethyl-5-pyridin-3-ylpyrrolidin-2-one, capable of binding CO2. These compounds demonstrate the potential for capturing and utilizing CO2, a significant aspect in environmental chemistry (Stichauer et al., 2017).
Propiedades
IUPAC Name |
(4R,5S)-4-(aminomethyl)-1-ethyl-5-pyridin-3-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-15-11(16)6-10(7-13)12(15)9-4-3-5-14-8-9/h3-5,8,10,12H,2,6-7,13H2,1H3/t10-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKZNHAVAZJJJB-ZYHUDNBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CC1=O)CN)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H]([C@H](CC1=O)CN)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2692561.png)
![Methyl (3S,4S)-4-phenyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-3-carboxylate](/img/structure/B2692562.png)





![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2692573.png)
![4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL]methyl}benzoic acid](/img/no-structure.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2692577.png)
![6-tert-butyl-8-{[(E)-(2-iodophenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2692579.png)